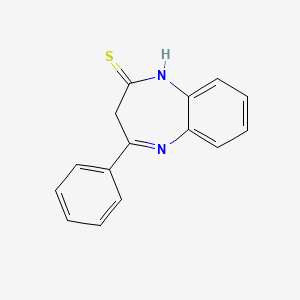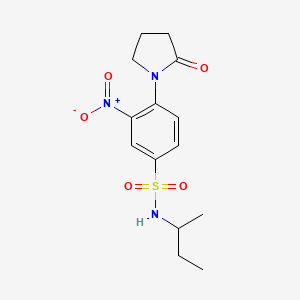
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl-
概要
説明
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This particular compound is characterized by the presence of a thione group at the second position of the benzodiazepine ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- typically involves the reaction of appropriate benzodiazepine precursors with sulfur-containing reagents. One common method involves the reaction of 1,3-dihydro-4-phenyl-2H-1,5-benzodiazepine-2-one with phosphorus pentasulfide (P2S5) under reflux conditions to replace the oxygen atom with a sulfur atom, forming the thione derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzodiazepine-2-ol.
Substitution: The thione group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the thione group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzodiazepine-2-ol.
Substitution: Various substituted benzodiazepine derivatives.
科学的研究の応用
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various benzodiazepine derivatives with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The thione group may also contribute to its unique binding affinity and selectivity for certain receptor subtypes .
類似化合物との比較
Similar Compounds
- 2H-1,4-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl-
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione
- Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one)
Uniqueness
2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- is unique due to the presence of the thione group at the second position, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing counterparts. This structural feature allows for the exploration of new pharmacological properties and potential therapeutic applications.
特性
IUPAC Name |
4-phenyl-1,3-dihydro-1,5-benzodiazepine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJFEZPRBYYKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194023 | |
| Record name | 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41054-45-9 | |
| Record name | 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041054459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propan-2-yl N-[5-(dipropylsulfamoyl)-2-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B3822484.png)

![[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate](/img/structure/B3822503.png)
![1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}pyrrolidin-2-one](/img/structure/B3822514.png)


![N-[2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylacetamide](/img/structure/B3822542.png)
![N-[(2-hydroxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B3822543.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate](/img/structure/B3822560.png)
![8-cyclopentyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B3822566.png)

